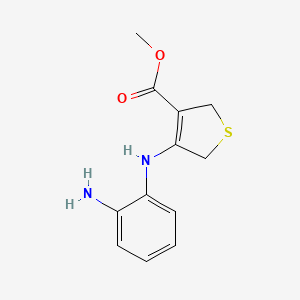

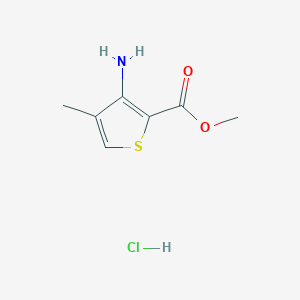

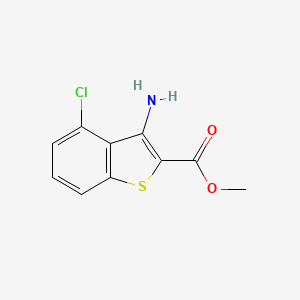

(4R)-2-(2-hydroxyphenyl)-1,3-thiazolidine-4-carboxylic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

(4R)-2-(2-hydroxyphenyl)-1,3-thiazolidine-4-carboxylic acid is a compound that belongs to the family of thiazolidine carboxylic acids. These compounds are known for their potential as prodrugs of L-cysteine, which can have protective effects against certain types of toxicity, such as acetaminophen-induced hepatotoxicity in mice . The compound is characterized by the presence of a thiazolidine ring, a carboxylic acid group, and a 2-hydroxyphenyl substituent.

Synthesis Analysis

The synthesis of related thiazolidine carboxylic acids typically involves the condensation of an amino acid, such as L-cysteine, with an aldehyde or ketone. For instance, the condensation of ortho-vanillin and L-cysteine leads to the formation of a racemic mixture of thiazolidine carboxylic acids, which can be characterized by various techniques such as NMR, ESI-MS, and X-ray diffraction . The synthesis process can result in different diastereomers, and the presence of metal ions like ZnCl2 can influence the crystallization and formation of specific diastereomers .

Molecular Structure Analysis

The molecular structure of thiazolidine carboxylic acids has been refined using X-ray crystallography at different temperatures, which allows for a detailed population analysis of the electrons within the molecule . The structure of these compounds is influenced by the presence of the thiazolidine ring and the substituents attached to it. The crystal structure can reveal important features such as intramolecular hydrogen bonding and the geometry of the molecule .

Chemical Reactions Analysis

Thiazolidine carboxylic acids can undergo various chemical reactions, including ring opening and solvolysis, to liberate L-cysteine in vivo . The presence of a hydroxyphenyl group can influence the fragmentation patterns observed in mass spectrometry, which can be classified into characteristic ring fragmentations . The reactivity of these compounds can also be studied through their coordination behavior with metal ions, leading to the synthesis of metal complexes .

Physical and Chemical Properties Analysis

The solubility, stability, and dissociation constants of thiazolidine carboxylic acids in aqueous solutions have been studied using potentiometric titration and HPLC methods10. These properties are influenced by the size of the molecule, the presence and position of polar groups, and the nature of substituents. The stability of these compounds can vary significantly, with some derivatives being more stable than others. The dissociation constant of the imino nitrogen is particularly affected by the character of aryl substituents10.

Applications De Recherche Scientifique

Synthesis and Biological Potential

1,3-Thiazolidin-4-ones Development and Pharmacological Importance

The synthesis of 1,3-thiazolidin-4-one and its analogs, including derivatives like glitazones and rhodanines, has been explored since the mid-nineteenth century. These compounds have shown significant pharmacological potential, including anticancer, antimicrobial, and antidiabetic activities. Advanced synthesis methodologies, including green chemistry approaches, have been developed to enhance their structural and biological properties. The environmental and sustainable aspects of these syntheses are highlighted, reflecting the shift towards more eco-friendly chemical practices (Santos, Jones Junior, & Silva, 2018).

QSAR Studies and Anticancer Activity

Biologically Active 4-Thiazolidinones QSAR and Anticancer Potential

4-Thiazolidinone derivatives have been recognized for their broad biological activities, including anticancer effects. QSAR studies emphasize the relationship between structure and biological activity, aiding in the design of new drugs. Non-linear approaches such as Gaussian processes have been applied to identify key structural features for anticancer activity, suggesting the importance of certain functional groups in enhancing biological interactions (Devinyak, Zimenkovsky, & Lesyk, 2013).

Antioxidant and Microbiological Activity

Carboxylic Acids Structural Influence on Bioactivity

Research on natural carboxylic acids has revealed their significant antioxidant and antimicrobial properties. Structural differences, such as the number of hydroxyl groups and conjugated bonds, directly influence their bioactivity. This insight is crucial for the synthesis of novel compounds with enhanced biological functions, potentially including derivatives of (4R)-2-(2-hydroxyphenyl)-1,3-thiazolidine-4-carboxylic acid (Godlewska-Żyłkiewicz et al., 2020).

Green Synthesis and Environmental Impact

Sustainable Chemistry Thiazolidine Derivatives and Green Synthesis

The synthesis of thiazolidine derivatives through green chemistry principles has been explored to minimize environmental impact and enhance the sustainability of chemical processes. This approach aligns with the growing emphasis on eco-friendly methodologies in the synthesis of pharmacologically active compounds, potentially including (4R)-2-(2-hydroxyphenyl)-1,3-thiazolidine-4-carboxylic acid derivatives (Sahiba et al., 2020).

Safety And Hazards

This involves detailing the safety precautions that need to be taken while handling the compound. It could also include its toxicity levels, environmental impact, and any associated health risks.

Orientations Futures

This involves discussing potential future research directions. This could include potential applications of the compound, unanswered questions about its properties or reactivity, or new methods of synthesizing it.

Please note that the availability of this information can vary depending on how extensively the compound has been studied. For a less-studied compound, some of this information may not be available. For a more detailed analysis, you may want to consult a chemistry textbook or a scientific literature database. If you have access to a university library, they can often provide you with access to these resources.

Propriétés

IUPAC Name |

(4R)-2-(2-hydroxyphenyl)-1,3-thiazolidine-4-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11NO3S/c12-8-4-2-1-3-6(8)9-11-7(5-15-9)10(13)14/h1-4,7,9,11-12H,5H2,(H,13,14)/t7-,9?/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

APAUAYLVDHNFBF-JAVCKPHESA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(NC(S1)C2=CC=CC=C2O)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@H](NC(S1)C2=CC=CC=C2O)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11NO3S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

225.27 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(4R)-2-(2-hydroxyphenyl)-1,3-thiazolidine-4-carboxylic acid | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-[2-(2,4-dichlorophenoxy)phenyl]-2H-tetrazole](/img/structure/B1305145.png)

![Ethyl 1-(7-methylthieno[3,2-d]pyrimidin-4-yl)piperidine-4-carboxylate](/img/structure/B1305161.png)

![4'-Bromo[1,1'-biphenyl]-4-carboxylic acid](/img/structure/B1305175.png)

![6-(Tert-butylsulfonyl)-2-methylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B1305184.png)